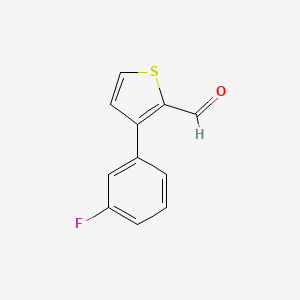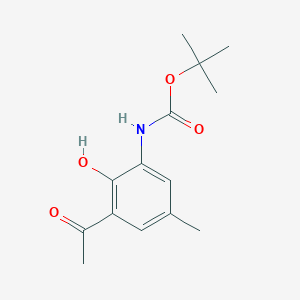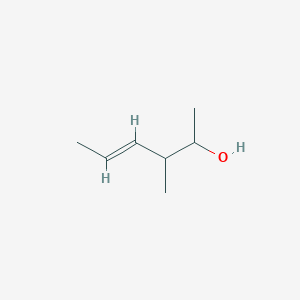
3-Methylhex-4-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhex-4-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol that contains both a double bond and a hydroxyl group, making it an unsaturated alcohol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylhex-4-en-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methylhex-4-en-1-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These processes often use metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the double bond, followed by selective oxidation to introduce the hydroxyl group.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhex-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the double bond can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-Methylhex-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in pharmaceuticals as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylhex-4-en-2-ol involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of aldehydes or ketones. In reduction reactions, the double bond is targeted by reducing agents, resulting in the formation of saturated alcohols.
Vergleich Mit ähnlichen Verbindungen
3-Methylhex-4-en-2-ol can be compared with other similar compounds such as:
3-Ethyl-4-methylhex-5-en-2-ol: This compound has a similar structure but with an additional ethyl group, which can affect its reactivity and applications.
3-Methylhex-2-en-1-ol: This isomer has the hydroxyl group at a different position, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields.
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(E)-3-methylhex-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4-8H,1-3H3/b5-4+ |
InChI-Schlüssel |
BQPWJGJNFLTCBK-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/C(C)C(C)O |
Kanonische SMILES |
CC=CC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


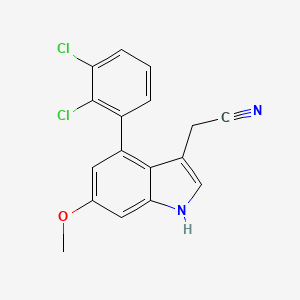





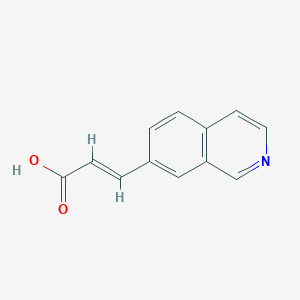
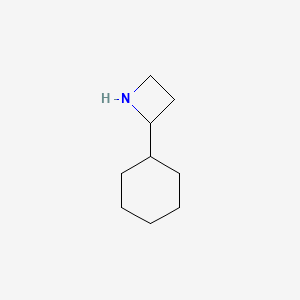
![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)
